L-Alanylglycine (Ala-Gly, CAS 687-69-4) is a highly characterized, zwitterionic dipeptide consisting of L-alanine and glycine. In industrial and laboratory settings, it is primarily procured as a stable nutritional supplement for cell culture media, a benchmark substrate for characterizing peptide transporter kinetics (e.g., PEPT1 and PEPT2), and a model compound for thermodynamic and solubility studies. Unlike free amino acids, Ala-Gly offers enhanced stability in aqueous solutions and utilizes distinct cellular uptake mechanisms, making it highly valuable for bioprocessing, formulation development, and targeted drug delivery research .
Substituting Ala-Gly with a physical mixture of free L-alanine and glycine fundamentally alters cellular uptake dynamics, as free amino acids compete for standard amino acid transporters rather than utilizing high-capacity oligopeptide transporters (PEPT1/PEPT2). Furthermore, substituting Ala-Gly with its sequence isomer, Gly-Ala, is unviable in formulation and crystallization workflows. Sequence inversion drastically alters the solid-state melting enthalpy, which in turn dictates aqueous solubility and temperature-dependent dissolution behavior. Finally, in enzymatic or acid-catalyzed hydrolysis assays, the specific N-terminal alanine and C-terminal glycine dictate cleavage rates, meaning generic dipeptide substitution will compromise kinetic reproducibility and process yields [1].
The aqueous solubility of dipeptides is highly sequence-dependent due to variations in solid-state melting properties. Thermodynamic modeling and fast scanning calorimetry (FSC) demonstrate that Ala-Gly possesses a distinct solubility profile compared to its sequence isomer Gly-Ala and the simpler dipeptide Gly-Gly. Specifically, the solubility order in water follows Gly-Ala > Gly-Gly > Ala-Gly. This difference is driven by the significantly different melting enthalpies between the isomers, which directly impacts the activity coefficients in aqueous solutions[1].
| Evidence Dimension | Aqueous solubility ranking and melting enthalpy impact |
| Target Compound Data | Ala-Gly (lower relative solubility, distinct melting properties) |
| Comparator Or Baseline | Gly-Ala (higher solubility) and Gly-Gly |
| Quantified Difference | Gly-Ala > Gly-Gly > Ala-Gly in aqueous solubility |
| Conditions | Aqueous solution, evaluated via fast scanning calorimetry and PC-SAFT modeling |
Procurement of the exact sequence isomer is critical for controlling crystallization conditions and avoiding unexpected precipitation in high-concentration biochemical formulations.
While simple dipeptides are often assumed to be universally transported by proton-coupled amino acid transporters, Ala-Gly exhibits strict transporter selectivity. Electrophysiological studies in Xenopus laevis oocytes expressing the human PAT1 (SLC36A1) transporter reveal that while Gly-Gly is actively translocated (Km = 21 mM), Ala-Gly completely fails to induce PAT1-related currents. The presence of the methyl side chain on the N-terminal alpha-amino acid of Ala-Gly prevents PAT1 recognition, restricting its cellular uptake strictly to the oligopeptide transporters PEPT1 and PEPT2 [1].
| Evidence Dimension | PAT1 (SLC36A1) transporter translocation |
| Target Compound Data | Ala-Gly (No PAT1-related current induced) |
| Comparator Or Baseline | Gly-Gly (Km = 21 mM for PAT1) |
| Quantified Difference | 100% loss of PAT1 transport activity upon substitution of Gly-Gly with Ala-Gly |
| Conditions | Two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes expressing hPAT1 |
Ala-Gly is the ideal choice for assays requiring strict isolation of PEPT1/PEPT2 transport pathways without confounding PAT1-mediated uptake.
In solid-phase peptide synthesis (SPPS), the nature of the C-terminal amino acid heavily influences the acid stability of the resin-bound peptide. Time-course hydrolysis studies demonstrate that the Ala-Gly peptide bond undergoes rapid acid-catalyzed cleavage compared to bulkier dipeptides. Complete hydrolysis of Ala-Gly from a chloromethyl-copolymer resin requires only about 10 hours at 130°C, whereas sequence analogs like Ala-Phe require significantly longer times (up to 70 hours) under identical conditions. At elevated temperatures (160°C), quantitative cleavage of the Ala-Gly bond is achieved in approximately 45 minutes [1].
| Evidence Dimension | Time to complete acid hydrolysis from synthesis resin |
| Target Compound Data | Ala-Gly (approx. 10 hours at 130°C) |
| Comparator Or Baseline | Ala-Phe (approx. 70 hours at 130°C) |
| Quantified Difference | 7-fold faster hydrolysis rate for Ala-Gly compared to Ala-Phe |
| Conditions | 12 N HCl:propionic acid hydrolysis of dipeptidyl-resins at 130°C |
Selecting Ala-Gly as a terminal sequence or model compound allows for significantly shorter and milder cleavage protocols during peptide manufacturing.
Because Ala-Gly is strictly excluded from PAT1 (SLC36A1) transport while remaining a high-affinity substrate for PEPT1 and PEPT2, it is an optimal model substrate for isolating oligopeptide transporter activity in intestinal (Caco-2) or renal cell models [1].
Ala-Gly is utilized as a stable, highly soluble delivery vehicle for alanine and glycine in bioprocessing media. It bypasses standard amino acid transporter bottlenecks and resists the rapid degradation seen with free amino acids, improving overall bioreactor yields .
Due to its well-characterized melting enthalpy and lack of spontaneous cyclization (unlike other dipeptides that form diketopiperazines upon heating), Ala-Gly serves as a reliable benchmark for thermodynamic modeling and PC-SAFT parameterization in peptide crystallization studies [2].